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CAS No.: 7787-32-8

Cat. No.: B1204402

Get Quote

A Technical Guide to the High-Pressure Phase Transitions of BaF₂

Barium fluoride (BaF₂), a material of significant interest in scintillator and optical applications,

exhibits a fascinating series of structural transformations under the influence of high pressure.

This technical guide provides a comprehensive overview of these phase transitions, detailing

the experimental and theoretical findings for researchers, scientists, and professionals in

materials science and drug development. Understanding these pressure-induced changes is

crucial for predicting material behavior in extreme environments and for the potential synthesis

of novel high-pressure phases with unique properties.

Sequence of Pressure-Induced Phase Transitions
At ambient conditions, Barium fluoride crystallizes in the cubic fluorite (Fm-3m) structure. As

pressure increases, it undergoes a sequence of transformations to denser, higher-coordination

phases. The generally accepted transition pathway at room temperature involves an initial

transformation to an orthorhombic (Pnma) structure, analogous to the cotunnite (α-PbCl₂) type,

followed by a transition to a hexagonal (P6₃/mmc) Ni₂In-type structure at even higher

pressures.[1][2] This sequence involves an increase in the coordination number of the Barium
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cation from 8 in the fluorite structure to 9 in the cotunnite-type phase, and further to 11 in the

Ni₂In-type structure.[1]
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(Orthorhombic, Pnma)

Coordination: 9

 ~3-4 GPa
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Coordination: 11
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Click to download full resolution via product page

Figure 1: Pressure-induced phase transition sequence of Barium Fluoride (BaF₂).

Quantitative Data on Phase Transitions
The precise pressure at which these transitions occur has been investigated through both

experimental measurements and theoretical calculations. The following tables summarize the

key quantitative data from various studies.

Experimental Transition Pressures at Room Temperature
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Initial Phase
(Space Group)

Final Phase
(Space Group)

Transition
Pressure
(GPa)

Experimental
Method

Reference

Fluorite (Fm-3m)
Cotunnite-type

(Pnma)
3.0(3)

Raman

Spectroscopy &

XRD

[3][4]

Fluorite (Fm-3m)
Cotunnite-type

(Pnma)
~3 X-ray Diffraction [1]

Fluorite (Fm-3m) Orthorhombic 3.7 X-ray Diffraction [5]

Cotunnite-type

(Pnma)

Ni₂In-type

(P6₃/mmc)
15.5(4)

Raman

Spectroscopy &

XRD

[3][4]

Cotunnite-type

(Pnma)

Ni₂In-type

(P6₃/mmc)
~12 X-ray Diffraction [1][2]

Cotunnite-type

(Pnma)

Ni₂In-type

(P6₃/mmc)
14 X-ray Diffraction [3]

Theoretically Calculated Transition Pressures
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Initial Phase
(Space Group)

Final Phase
(Space Group)

Transition
Pressure
(GPa)

Calculation
Method

Reference

Fluorite (Fm-3m)
Orthorhombic

(Pnma)
3.5

Density

Functional

Theory (DFT)

[6]

Fluorite (Fm-3m)
Orthorhombic

(Pnma)
3.6

CALYPSO

methodology
[7]

Fluorite (Fm-3m)
Orthorhombic

(Pnma)
2.84

Density

Functional

Theory (DFT)

[6][7]

Orthorhombic

(Pnma)

Hexagonal

(P6₃/mmc)
18.3

Density

Functional

Theory (DFT)

[6]

Orthorhombic

(Pnma)

Hexagonal

(P6₃/mmc)
19.2

CALYPSO

methodology
[7]

Orthorhombic

(Pnma)

Hexagonal

(P6₃/mmc)
12.8

Density

Functional

Theory (DFT)

[6][7]

It is noteworthy that elevating the temperature can influence these transition pressures. Studies

have shown that for the fluorite-to-cotunnite phase transition, increasing temperature leads to a

lower transition pressure.[3][4][8] However, temperature appears to have little effect on the

transition pressure from the cotunnite to the Ni₂In-type structure.[3][4][8]

Experimental Protocols
The investigation of materials under high pressure relies on specialized equipment and

techniques capable of generating and probing samples in extreme conditions.

High-Pressure Generation: The Diamond Anvil Cell
(DAC)
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The primary tool for generating static high pressures in these experiments is the diamond anvil

cell (DAC). A DAC uses two opposing brilliant-cut diamonds to compress a sample contained

within a small chamber, known as a gasket hole. The immense hardness of diamond allows for

the generation of pressures exceeding several hundred gigapascals.

Key Components and Procedure:

Sample Preparation: Single-crystal or powdered BaF₂ samples are prepared, often polished

to a thickness of 20-30 µm.[3] For powder diffraction experiments, the sample is ground to a

few micron grain size.[1]

Gasketing: A metal gasket (e.g., stainless steel) is pre-indented between the diamond anvils

to create a sample chamber. A hole is then drilled into the center of the indentation.

Loading: The BaF₂ sample is loaded into the gasket hole. A pressure-transmitting medium

(e.g., helium, neon, or a methanol-ethanol-water mixture) is often loaded along with the

sample to ensure hydrostatic or quasi-hydrostatic pressure conditions, which minimizes

deviatoric stress.[7] A pressure calibrant, such as a small ruby chip or a platinum foil, is also

included to measure the pressure via ruby fluorescence or the equation of state of platinum,

respectively.[1]

Pressure Application: The DAC is sealed, and force is applied to the diamonds, transmitting

pressure to the sample.

In-Situ Probing Techniques
Once the sample is under pressure, its structural properties are investigated using in-situ

techniques, primarily X-ray diffraction and Raman spectroscopy.

1. High-Pressure X-ray Diffraction (XRD): Synchrotron XRD is employed to determine the

crystal structure of the material at various pressures.

Methodology: A highly collimated, high-energy X-ray beam is directed through the diamond

anvils onto the sample. The diffracted X-rays are collected by an area detector. The resulting

diffraction pattern, consisting of rings or spots, provides information about the lattice

parameters of the crystal. By analyzing the positions and intensities of the diffraction peaks,

the crystal structure and its evolution with pressure can be determined.[1] Rietveld
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refinement is a common technique used to analyze the powder diffraction data and confirm

the high-pressure phases.[2][7]

2. High-Pressure Raman Spectroscopy: Raman spectroscopy is a powerful tool for probing the

vibrational modes of a crystal lattice, which are sensitive to changes in crystal structure.

Methodology: A monochromatic laser is focused on the sample within the DAC. The

scattered light is collected and analyzed by a spectrometer. The appearance of new Raman

peaks or the disappearance of existing ones indicates a phase transition.[3] The pressure-

dependent shifts of the Raman modes also provide valuable information about the

compressibility and vibrational properties of the different phases.[8]
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Figure 2: Generalized experimental workflow for high-pressure studies on BaF₂.
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Conclusion
The study of Barium fluoride under high pressure reveals a systematic progression through

distinct crystalline phases, driven by the principle of efficient packing at elevated densities. The

transition from the initial fluorite structure to the cotunnite-type and subsequently to the Ni₂In-

type structure is well-documented through a combination of sophisticated experimental

techniques and theoretical calculations. This body of knowledge not only deepens our

fundamental understanding of solid-state physics and crystal chemistry but also provides a

critical framework for the design and engineering of materials intended for use in high-pressure

environments. Further investigations, particularly at simultaneous high-pressure and high-

temperature conditions, will continue to refine the phase diagram of BaF₂ and uncover new

insights into the behavior of this important material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1204402/docs#unveiling-the-structural-evolution-of-
barium-fluoride-under-extreme-pressures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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